Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

N-Methyl-N-phenylbenzenesulfonamide structure
90-10-8 structure
Nome do Produto:N-Methyl-N-phenylbenzenesulfonamide
N.o CAS:90-10-8
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963

N-Methyl-N-phenylbenzenesulfonamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-Methyl-N-phenylbenzenesulfonamide
    • BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
    • Benzenesulfonamide,N-methyl-N-phenyl
    • Benzenesulfonanilide,N-methyl
    • N-Methylbenzenesulfonanilide
    • N-methyl-benzenesulfonylanilide
    • N-Methylbenzenesulphanilide
    • N-Methyl-benzolsulfonanilid
    • N-methyl-N-phenylbenzenesulphonamide
    • N-methylphenylsulphonanilide
    • Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
    • NSC 77060
    • N-Methyl-N-Phenyl Benzene Sulfonamide
    • N-Methyl-N-phenylbenzenesulfonamide #
    • SR-01000398121
    • NSC77060
    • AC-18197
    • DTXSID20237977
    • Benzenesulfonanilide, N-methyl-
    • AKOS001391097
    • NCIOpen2_004148
    • 90-10-8
    • MFCD00514036
    • KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • Benzenesulfonamide, N-methyl-N-phenyl-
    • SR-01000398121-1
    • SCHEMBL812702
    • n-methyl-n-phenyl-benzenesulfonamide
    • NSC-77060
    • Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylbenzenesulfonamide (ACI)
    • DTXCID70160468
    • MDL: MFCD00514036
    • Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
    • Chave InChI: KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • SMILES: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 247.06700
  • Massa monoisotópica: 220.063663
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 343
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 45.8
  • XLogP3: 2.6

Propriedades Experimentais

  • Densidade: 1.254
  • Ponto de ebulição: 380.4°C at 760 mmHg
  • Ponto de Flash: 183.8°C
  • Índice de Refracção: 1.615
  • PSA: 45.76000
  • LogP: 3.59250
  • Pressão de vapor: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide Informações de segurança

N-Methyl-N-phenylbenzenesulfonamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019088890-10g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
10g
$1181.88 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19120-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8
250mg
¥1782.0 2021-09-08
Alichem
A019088890-25g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
25g
$1969.80 2023-08-31
Cooke Chemical
F156123-1g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
1g
RMB 7358.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-5g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
5g
¥12610.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-25g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
25g
¥27195.00 2024-04-26
Cooke Chemical
F156123-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
250mg
RMB 2288.00 2025-02-21
TRC
M343625-50mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
50mg
$ 50.00 2022-06-03
TRC
M343625-500mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
500mg
$ 275.00 2022-06-03
TRC
M343625-100mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
100mg
$ 70.00 2022-06-03

N-Methyl-N-phenylbenzenesulfonamide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Iodine ,  Oxygen Solvents: 1,2-Dichloroethane ;  16 h, 25 °C
Referência
Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature
Wei, Wei; Liu, Chun Li; Yang, Daoshan; Wen, Jiangwei; You, Jinmao; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate Solvents: Water ;  5 h, reflux
Referência
Copper-catalyzed n-arylation of sulfonamides with boronic acids in water under ligand-free and aerobic conditions
Nasrollahzadeh, Mahmoud; Ehsani, Ali; Maham, Mehdi, Synlett, 2014, 25(4), 505-508

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Durene ,  Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  240 min, 110 °C
Referência
UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction
Toto, Patrick; Gesquiere, Jean-Claude; Cousaert, Nicolas; Deprez, Benoit; Willand, Nicolas, Tetrahedron Letters, 2006, 47(28), 4973-4978

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referência
Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light
Martinez, Claudio; Bosnidou, Alexandra E.; Allmendinger, Simon; Muniz, Kilian, Chemistry - A European Journal, 2016, 22(29), 9929-9932

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol ,  Water ;  10 min, 25 - 28 °C
Referência
Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes
Firoozi, Somayeh; Hosseini-Sarvari, Mona, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Titania Solvents: Ethanol ;  1 h, rt
Referência
Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines
Koohgard, Mehdi; Hosseini-Sarvari, Mona, Catalysis Science & Technology, 2020, 10(20), 6825-6839

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Calcium hydride Solvents: Acetonitrile ;  5 min, 90 °C; 1 h, 90 °C
Referência
Charge-Transfer Complex Promoted Regiospecific C-N Bond Cleavage of Vicinal Tertiary Diamines
Fu, Ying; Xu, Qin-Shan; Shi, Chun-Zhao; Du, Zhengyin; Xiao, Caiqin, Advanced Synthesis & Catalysis, 2018, 360(18), 3502-3506

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: Dimethylformamide ;  48 h, 100 °C; 100 °C → rt
Referência
Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands
Deng, Wei; Liu, Lei; Zhang, Chen; Liu, Min; Guo, Qing-Xiang, Tetrahedron Letters, 2005, 46(43), 7295-7298

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Pyridine Solvents: Chloroform ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines
Wang, Jiandong; Son, Kwon-Il; Xu, Jiaxi, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
Referência
Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides
Debnath, Sudarshan; Mondal, Shovan, ChemistrySelect, 2018, 3(15), 4129-4132

Synthetic Routes 11

Condições de reacção
Referência
Preparation and spectroscopic behavior of acetyl derivatives of sulfonamides
Melegari, M.; Vampa, G.; Benedetti, L.; De Benedetti, P. G., Farmaco, 1976, 31(3), 183-93

N-Methyl-N-phenylbenzenesulfonamide Raw materials

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.